Quinoline-7-sulfonyl chloride;hydrochloride

Beschreibung

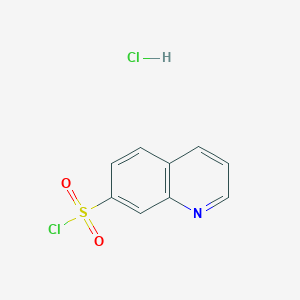

Chemical Identity and Properties Quinoline-7-sulfonyl chloride hydrochloride (CAS: 443692-93-1) is a sulfonated quinoline derivative with the molecular formula C₉H₆ClNO₂S and a molecular weight of 227.67 g/mol . It is characterized by a sulfonyl chloride (-SO₂Cl) group at the 7-position of the quinoline ring. This reactive functional group makes the compound a valuable intermediate in organic synthesis, particularly for introducing sulfonate esters or sulfonamides into target molecules.

Synthesis and Storage The synthesis of sulfonyl chloride derivatives typically involves chlorosulfonic acid under ice-cold conditions, as demonstrated in the preparation of quinoxaline sulfonyl chlorides (e.g., 2,3-diphenylquinoxaline-7-sulfonyl chloride) . Quinoline-7-sulfonyl chloride hydrochloride is stored at 2–8°C in a sealed container to prevent hydrolysis and degradation .

Applications The compound is primarily used in pharmaceutical and materials research. For example, it serves as a precursor for synthesizing sulfonate esters (e.g., reacting with resorcinol or salicylaldehyde to form phenolic derivatives) and is listed as an intermediate in the production of Fasudil hydrochloride (a Rho-kinase inhibitor) .

Eigenschaften

IUPAC Name |

quinoline-7-sulfonyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S.ClH/c10-14(12,13)8-4-3-7-2-1-5-11-9(7)6-8;/h1-6H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMXZPKIFDIUPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)S(=O)(=O)Cl)N=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of quinoline-7-sulfonyl chloride;hydrochloride can be achieved through various methods. One common approach involves the reaction of quinoline with chlorosulfonic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt. This process typically requires controlled reaction conditions, including specific temperatures and reaction times .

Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to make the process more efficient and environmentally friendly .

Analyse Chemischer Reaktionen

Quinoline-7-sulfonyl chloride;hydrochloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group acts as an electrophile.

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.

Oxidation and Reduction: This compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Quinoline-7-sulfonyl chloride; hydrochloride is synthesized through various methods involving the reaction of quinoline derivatives with sulfonyl chlorides. The compound exhibits unique chemical properties that make it suitable for further modifications, leading to a variety of derivatives with enhanced biological activities.

Anticancer Activity

Recent studies have demonstrated that quinoline derivatives, including those derived from quinoline-7-sulfonyl chloride; hydrochloride, display significant anticancer properties. For instance, a series of regioisomeric acetylenic sulfamoylquinolines were synthesized and tested for their antiproliferative activity against breast cancer cell lines (T47D, MCF-7, and MDA-MB-231). These compounds showed promising results, with some exhibiting higher cytotoxicity than cisplatin, a standard chemotherapy drug .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 4-propargylthio-7-sulfamoylquinoline | < 1 | MCF-7 |

| 4-propargylthio-8-sulfamoylquinoline | < 1 | MDA-MB-231 |

| Cisplatin | 5 | MCF-7 |

Neurotherapeutic Applications

Quinoline derivatives have been explored as multi-targeting neurotherapeutics. A study synthesized quinoline-sulfonamide derivatives aimed at inhibiting monoamine oxidases and cholinesterases, which are critical in neurodegenerative diseases such as Alzheimer's. The binding affinity of these compounds was assessed through kinetic studies, revealing their potential as effective inhibitors .

Antimalarial Activity

Quinoline-based compounds are historically significant in the treatment of malaria. Recent research has focused on novel quinoline derivatives that exhibit potent antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum. These derivatives were evaluated for their efficacy in both in vitro and in vivo models, showing promising results that warrant further investigation .

Case Studies

Several case studies highlight the applications of quinoline-7-sulfonyl chloride; hydrochloride:

-

Case Study 1: Anticancer Drug Development

A series of sulfamoylquinolines were developed and tested against various cancer cell lines, demonstrating a structure-activity relationship that correlates specific functional groups with enhanced cytotoxicity. -

Case Study 2: Neuroprotective Agents

Quinoline derivatives were designed to inhibit key enzymes involved in neurodegeneration, showcasing their potential as dual inhibitors with therapeutic implications for Alzheimer's disease.

Wirkmechanismus

The mechanism of action of quinoline-7-sulfonyl chloride;hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl chloride group is particularly reactive and can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs: Positional Isomerism and Core Modifications

Key Differences

- Core Structure: Quinoline vs. isoquinoline alters electronic properties. Isoquinoline’s nitrogen at position 2 (vs. quinoline’s position 1) affects solubility and reactivity .

- Substituent Position: The 7-sulfonyl chloride group in Quinoline-7-sulfonyl chloride hydrochloride enhances electrophilicity compared to 5-substituted isoquinoline analogs, influencing reaction rates in nucleophilic substitutions .

- Functional Groups: The sulfonyl chloride group enables sulfonation reactions, while methoxy or methyl groups (e.g., 7-Methoxy-4-methylquinoline hydrochloride) modify lipophilicity and metabolic stability .

Reactivity and Stability

- Hydrolysis Sensitivity: Sulfonyl chlorides are prone to hydrolysis, necessitating anhydrous storage. Quinoline-7-sulfonyl chloride hydrochloride’s stability is comparable to other aryl sulfonyl chlorides but less stable than non-chlorinated derivatives (e.g., sulfonates) .

Commercial and Research Utility

Biologische Aktivität

Quinoline-7-sulfonyl chloride; hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antimalarial properties, supported by various studies and data tables.

Overview of Quinoline Derivatives

Quinoline and its derivatives have been extensively studied for their pharmacological potential. These compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory effects. The specific structure of quinoline derivatives often influences their biological efficacy.

Antimicrobial Activity

Quinoline-7-sulfonyl chloride; hydrochloride has demonstrated notable antimicrobial properties. Research indicates that quinoline derivatives possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Quinoline-7-sulfonyl chloride | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Methicillin-resistant Staphylococcus aureus | 128 µg/mL |

The data indicates that quinoline derivatives exhibit varying levels of activity against different bacterial strains, with some showing significant potency against resistant strains such as MRSA.

Anticancer Activity

Quinoline-7-sulfonyl chloride; hydrochloride has also been evaluated for its anticancer properties. Studies have shown that certain derivatives can inhibit the proliferation of various cancer cell lines.

Table 2: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Quinoline-7-sulfonyl chloride | MCF-7 (Breast Cancer) | 23.49 |

| HCT-116 (Colon Cancer) | 27.26 | |

| HeLa (Cervical Cancer) | 51.67 |

The IC50 values indicate that quinoline derivatives can exert cytotoxic effects on cancer cells, with selectivity towards certain cell lines. For instance, compound (3) showed significant activity against MCF-7 cells with an IC50 value of 23.49 µM, suggesting its potential as a therapeutic agent in breast cancer treatment.

Antimalarial Activity

The antimalarial activity of quinoline derivatives is well-documented. Research has shown that these compounds can effectively inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.

Table 3: Antimalarial Activity of Quinoline Derivatives

| Compound | IC50 (µM) against P. falciparum |

|---|---|

| Quinoline-7-sulfonyl chloride | < 50 |

| < 100 |

Most quinoline derivatives exhibit moderate to high antimalarial activity, with several compounds achieving IC50 values below 50 µM, indicating strong efficacy against malaria parasites.

The mechanisms underlying the biological activities of quinoline derivatives are diverse:

- Antimicrobial : The compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

- Anticancer : They may induce apoptosis in cancer cells through the activation of specific signaling pathways or by altering gene expression related to cell cycle regulation.

- Antimalarial : The action may involve inhibition of heme detoxification in the malaria parasite or interference with its replication cycle.

Case Studies and Research Findings

Recent studies have highlighted the promising potential of quinoline derivatives in drug development:

- Anticancer Studies : A study demonstrated that a specific quinoline derivative significantly reduced histone H3 expression and affected the transcriptional activity of cell cycle regulators in various cancer cell lines .

- Antimicrobial Efficacy : Another research indicated that quinoline sulfonamide complexes exhibited potent antibacterial activity against multidrug-resistant strains .

- Antimalarial Efficacy : Compounds derived from quinolines showed effective inhibition against drug-sensitive and resistant strains of P. falciparum .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Quinoline-7-sulfonyl chloride; hydrochloride, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via sulfonation of quinoline derivatives followed by chlorination. Key steps include controlling reaction temperature (e.g., 0–5°C for sulfonation) and using reagents like chlorosulfonic acid. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via H/C NMR and FT-IR (e.g., sulfonyl chloride peak at ~1370 cm) .

Q. How should researchers handle and store Quinoline-7-sulfonyl chloride; hydrochloride to ensure safety and stability?

- Methodological Answer : Store in airtight, light-resistant glass containers at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis. Use fume hoods with local exhaust ventilation during handling. Personal protective equipment (PPE) must include nitrile gloves, chemical-resistant lab coats, and safety goggles. Regularly monitor storage conditions using stability-indicating assays (e.g., Karl Fischer titration for moisture content) .

Q. What analytical techniques are recommended for characterizing Quinoline-7-sulfonyl chloride; hydrochloride?

- Methodological Answer :

- Spectroscopy : NMR (H, C) for structural elucidation; FT-IR for functional group identification.

- Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment.

- Mass Spectrometry : High-resolution MS (ESI or EI) to confirm molecular weight and fragmentation patterns.

- Elemental Analysis : Verify stoichiometry (C, H, N, S, Cl) .

Q. How can researchers assess the compound’s reactivity with common nucleophiles or oxidizing agents?

- Methodological Answer : Conduct small-scale reactivity studies under controlled conditions (e.g., room temperature vs. reflux). Monitor reactions via TLC (silica gel plates, UV visualization) and quantify yields using GC-MS or HPLC. For oxidative stability, expose the compound to HO or KMnO and track degradation via spectroscopic methods .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts or MS fragmentation) be resolved during structural characterization?

- Methodological Answer :

Cross-validate data using complementary techniques (e.g., 2D NMR like HSQC/COSY for ambiguous peaks).

Compare experimental results with computational predictions (DFT calculations for NMR chemical shifts).

Re-synthesize the compound under varying conditions to rule out synthetic artifacts.

Q. What experimental design principles apply to optimizing reaction yields for derivatives of Quinoline-7-sulfonyl chloride; hydrochloride?

- Methodological Answer : Use factorial design (e.g., 2 factorial) to evaluate variables:

- Factors : Temperature, catalyst concentration, reaction time.

- Response Variables : Yield, purity, byproduct formation.

- Analysis : ANOVA to identify significant factors; response surface methodology (RSM) for optimization. Reference Table 3 in for kinetic modeling templates.

Q. How can researchers develop stability-indicating HPLC methods for detecting degradation products?

- Methodological Answer :

Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.

Column Selection : Use C18 or HILIC columns with mobile phases buffered at pH 3.0 (phosphate buffer) to resolve polar degradation products.

Validation : Assess linearity (R > 0.995), LOD/LOQ (<1% w/w), and precision (%RSD < 2%) per ICH guidelines .

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with crystal structures from the PDB (e.g., sulfotransferase enzymes).

- MD Simulations : GROMACS for assessing binding stability (RMSD < 2 Å over 100 ns).

- QSAR Models : Train on datasets from PubChem or ChEMBL to predict bioactivity .

Q. How should researchers address discrepancies in reported toxicity data for Quinoline-7-sulfonyl chloride; hydrochloride?

- Methodological Answer :

Literature Meta-Analysis : Use PRISMA guidelines to systematically compare studies, noting variables like assay type (e.g., Ames test vs. in vivo LD).

Replicate Key Studies : Standardize test conditions (e.g., OECD TG 423 for acute toxicity).

Mechanistic Studies : Evaluate reactive intermediates (e.g., sulfonic acid derivatives) via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.